Cas no 2138100-14-6 (1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)

1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1156336

- 2138100-14-6

- 1-cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol

- 1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol

-

- インチ: 1S/C13H22O/c1-12(2)7-9-13(14,10-8-12)11-5-3-4-6-11/h7,9,11,14H,3-6,8,10H2,1-2H3

- InChIKey: WFLZLSNLORLDDF-UHFFFAOYSA-N

- ほほえんだ: OC1(C=CC(C)(C)CC1)C1CCCC1

計算された属性

- せいみつぶんしりょう: 194.167065321g/mol

- どういたいしつりょう: 194.167065321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1156336-0.5g |

1-cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol |

2138100-14-6 | 0.5g |

$905.0 | 2023-06-09 | ||

| Enamine | EN300-1156336-10.0g |

1-cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol |

2138100-14-6 | 10g |

$4052.0 | 2023-06-09 | ||

| Enamine | EN300-1156336-0.05g |

1-cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol |

2138100-14-6 | 0.05g |

$792.0 | 2023-06-09 | ||

| Enamine | EN300-1156336-5.0g |

1-cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol |

2138100-14-6 | 5g |

$2732.0 | 2023-06-09 | ||

| Enamine | EN300-1156336-2.5g |

1-cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol |

2138100-14-6 | 2.5g |

$1848.0 | 2023-06-09 | ||

| Enamine | EN300-1156336-0.25g |

1-cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol |

2138100-14-6 | 0.25g |

$867.0 | 2023-06-09 | ||

| Enamine | EN300-1156336-1.0g |

1-cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol |

2138100-14-6 | 1g |

$943.0 | 2023-06-09 | ||

| Enamine | EN300-1156336-0.1g |

1-cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol |

2138100-14-6 | 0.1g |

$829.0 | 2023-06-09 |

1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol 関連文献

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-olに関する追加情報

Exploring the Unique Properties and Applications of 1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol (CAS No. 2138100-14-6)

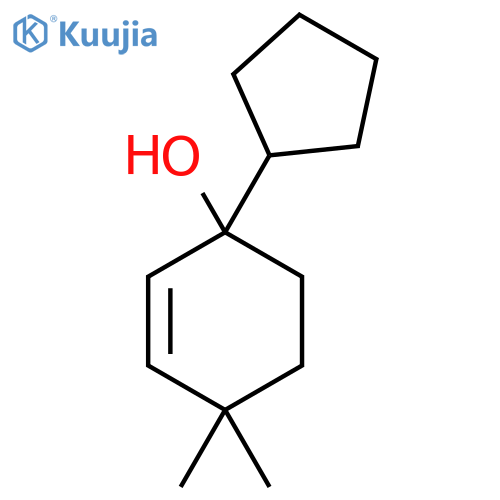

In the ever-evolving landscape of organic chemistry, 1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol (CAS No. 2138100-14-6) has emerged as a compound of significant interest due to its distinctive structural features and versatile applications. This bicyclic alcohol, characterized by its cyclopentyl and dimethylcyclohexenol moieties, offers a unique combination of steric hindrance and reactivity, making it a valuable intermediate in pharmaceuticals, fragrances, and specialty chemicals. Researchers and industry professionals are increasingly drawn to its potential in asymmetric synthesis and chiral building blocks, aligning with the growing demand for enantioselective methodologies.

The molecular architecture of 1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol (CAS No. 2138100-14-6) features a cyclohexenol ring with geminal dimethyl groups at the 4-position, enhancing its stability while preserving the reactivity of the double bond. This balance between stability and functionality is a key reason why it is frequently explored in terpene-inspired syntheses and flavor chemistry. Recent studies highlight its role in the development of bioactive molecules, particularly in projects targeting sustainable agrochemicals and green chemistry initiatives—a hot topic among environmentally conscious researchers.

From a synthetic perspective, the cyclopentyl substituent in 1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol introduces intriguing conformational constraints, which can influence the stereochemical outcomes of subsequent reactions. This property is particularly relevant in the design of pharmaceutical intermediates, where precise control over molecular geometry is critical. Online searches for "sterically hindered alcohols in drug design" or "cyclohexenol derivatives in catalysis" reflect the compound’s growing prominence in these fields. Moreover, its potential as a fragrance precursor has sparked interest in the cosmetics industry, where consumers increasingly seek natural-inspired and long-lasting scent profiles.

Analytical challenges associated with 1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol (CAS No. 2138100-14-6), such as its characterization via NMR spectroscopy or chromatographic separation, are frequently discussed in academic forums. These discussions often tie into broader questions about "advanced techniques for bicyclic alcohol analysis"—a trending search query among analytical chemists. The compound’s lipophilicity, governed by its dimethylcyclohexenol core, also makes it a subject of interest in formulation science, particularly for delivery systems requiring controlled solubility.

In conclusion, 1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol (CAS No. 2138100-14-6) exemplifies the intersection of structural ingenuity and practical utility in modern chemistry. Its applications span from high-value synthetic routes to consumer product innovation, addressing both industrial needs and academic curiosity. As research continues to uncover its full potential, this compound is poised to remain a focal point in discussions about molecular design and functional materials.

2138100-14-6 (1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol) 関連製品

- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)

- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)

- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)

- 2227804-17-1(rac-(1R,2S)-2-(2-fluoro-6-methoxyphenyl)cyclopropan-1-amine)

- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)

- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)

- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)

- 686772-88-3(2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)

- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)

- 1270528-16-9(2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol)